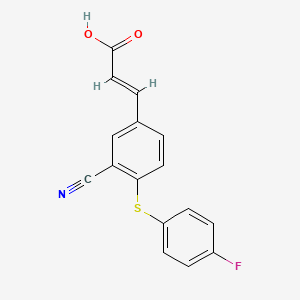

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid

Vue d'ensemble

Description

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is an organic compound with the molecular formula C16H10FNO2S and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenylthio group, and an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves the reaction of 4-fluorothiophenol with 3-bromo-4-cyanobenzaldehyde under basic conditions to form the corresponding thioether. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to yield the desired acrylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Acid-Catalyzed Cyclization and Functionalization

The acrylic acid group enables Brønsted acid-catalyzed cyclization. In the presence of p-toluenesulfonic acid (p-TsOH), the compound undergoes cascade reactions to form tetrahydrocarbazolone derivatives (Table 1) . This involves:

-

Intramolecular Friedel–Crafts hydroxyalkylation to generate a 3-indolylmethanol intermediate.

-

Nucleophilic substitution with external nucleophiles (thiols, alkenes, or sulfinates) at the activated α-position.

| Reaction Conditions | Nucleophile | Product Yield | Reference |

|---|---|---|---|

| p-TsOH (10 mol %), MeCN, rt | 4-ClC₆H₄SH | 82% | |

| p-TsOH (10 mol %), HFIP, 60°C | Styrene | 75% |

HFIP (hexafluoroisopropanol) enhances reactivity by stabilizing cationic intermediates via hydrogen bonding .

Michael Addition Reactions

The α,β-unsaturated acrylic acid system participates in Michael additions. For example:

-

Reaction with thiols (e.g., 4-fluorothiophenol) under basic conditions forms thioether adducts, critical for synthesizing antiandrogen analogs .

-

Ammonia or amines attack the β-carbon, yielding β-amino derivatives (used in peptide mimetics).

Example Pathway :

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid → Thioether adduct → Hydrolysis → Propionamide derivative

Esterification and Amidation

The carboxylic acid group undergoes esterification or amidation:

-

Esterification with methanol/H₂SO₄ yields methyl esters for improved solubility.

-

Amidation with 4-cyano-3-trifluoromethylaniline forms bioactive propionamides (e.g., Bicalutamide precursors) .

| Reaction Type | Reagents | Product Application | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Solubility enhancement | |

| Amidation | SOCl₂, DMAc, -15°C | Antiandrogen synthesis |

Oxidation of Thioether Group

The sulfur atom in the 4-fluorophenylthio group oxidizes to sulfone derivatives using H₂O₂ or mCPBA:

Oxidation Pathway :

Thioether → Sulfoxide (H₂O₂, AcOH) → Sulfone (mCPBA, CH₂Cl₂)

Cyano Group Reactivity

The cyano group participates in:

-

Hydrolysis to carboxylic acids or amides under acidic/basic conditions.

-

Reduction to amines using LiAlH₄ or catalytic hydrogenation .

Example :

Cyano → CONH₂ (H₂O, H₂SO₄, Δ) → COOH (NaOH, Δ)

Photochemical and Thermal Stability

-

Thermal decomposition occurs above 200°C, releasing HF and forming polycyclic aromatic byproducts.

-

UV-induced dimerization via [2+2] cycloaddition observed in solid-state studies .

Metal-Catalyzed Cross-Couplings

The aryl bromide derivative (if synthesized) undergoes Suzuki-Miyaura couplings with boronic acids, facilitated by Pd(PPh₃)₄ .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as a building block for novel pharmaceuticals, especially anti-cancer agents due to enhanced biological activity. |

| Material Science | Used in creating advanced materials like polymers and coatings with specific chemical functionalities. |

| Organic Synthesis | Acts as an intermediate in organic synthesis pathways for complex molecule development. |

| Biochemical Research | Valuable for studying enzyme interactions and metabolic pathways, aiding in disease mechanism understanding. |

| Analytical Chemistry | Employed as a standard in analytical methods for quantification and characterization of related compounds. |

Pharmaceutical Development

The compound's unique structural properties make it a pivotal component in the synthesis of anti-cancer agents. Its ability to enhance biological activity is crucial for developing drugs targeting specific pathways involved in cancer progression. For instance, research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making them potential candidates for further drug development .

Material Science

In material science, (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is utilized to develop advanced polymers and coatings that require specific chemical functionalities. These materials demonstrate improved durability and performance in industrial applications, such as protective coatings that resist environmental degradation .

Organic Synthesis

This compound is frequently used as a building block in organic synthesis. It participates in various reactions, including the Knoevenagel condensation, which allows chemists to create more complex molecules efficiently. Its role in synthesizing heterocyclic compounds has been documented, showcasing its versatility in organic chemistry .

Biochemical Research

In biochemical contexts, the compound aids researchers in studying enzyme interactions and metabolic pathways. Its ability to interact with biological molecules provides insights into disease mechanisms, potentially leading to breakthroughs in therapeutic strategies . For example, studies have indicated that modifications of this compound can influence enzyme inhibition profiles, making it a valuable tool for drug discovery .

Analytical Chemistry

As an analytical standard, this compound is employed in various quantitative analyses. Its stability and well-characterized properties ensure accurate results in the quantification of related compounds across different sample types .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent cytotoxic effects against breast cancer cells. The research highlighted the compound's mechanism of action involving apoptosis induction through mitochondrial pathways .

Case Study 2: Material Development

Research conducted on polymer composites incorporating this acrylic acid derivative showed enhanced mechanical properties and thermal stability compared to traditional materials. The findings suggest its applicability in developing high-performance materials for aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the cyano and fluorophenylthio groups suggests potential interactions with nucleophilic sites in biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-3-(3-Cyano-4-(4-chlorophenylthio)phenyl)acrylic acid

- (E)-3-(3-Cyano-4-(4-bromophenylthio)phenyl)acrylic acid

- (E)-3-(3-Cyano-4-(4-methylphenylthio)phenyl)acrylic acid

Uniqueness

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is unique due to the presence of the fluorine atom in the phenylthio group, which can significantly influence the compound’s reactivity and interactions with other molecules. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for applications in medicinal chemistry and material science .

Activité Biologique

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is an organic compound with the molecular formula C16H10FNO2S and a molecular weight of 299.32 g/mol. This compound has garnered attention in various fields, particularly in biological and pharmaceutical research, due to its unique structural features that enhance its biological activity.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The presence of functional groups such as the cyano and fluorophenylthio moieties suggests potential interactions with nucleophilic sites in biological molecules, which can lead to alterations in biochemical pathways. Notably, it has been studied for its potential role in enzyme inhibition and protein-ligand interactions, making it a valuable compound for investigating disease mechanisms.

Applications in Pharmaceutical Development

This compound is utilized as a building block in the synthesis of novel pharmaceuticals, particularly anti-cancer agents. Its unique structural properties enhance biological activity, making it a promising candidate for drug development. Research indicates that derivatives of this compound may exhibit significant anti-tumor properties, contributing to ongoing studies in cancer therapeutics .

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cancer progression. For instance, it has been linked to the modulation of lipid signaling pathways that are crucial in inflammation and cancer .

- Protein-Ligand Interactions : The compound has been examined for its ability to interact with various proteins, leading to insights into its potential therapeutic applications .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-3-(3-Cyano-4-(4-chlorophenylthio)phenyl)acrylic acid | Chlorine instead of Fluorine | Moderate anticancer activity |

| (E)-3-(3-Cyano-4-(4-bromophenylthio)phenyl)acrylic acid | Bromine instead of Fluorine | Lower enzyme inhibition |

| (E)-3-(3-Cyano-4-(4-methylphenylthio)phenyl)acrylic acid | Methyl group addition | Reduced lipophilicity |

The fluorine atom in the phenylthio group significantly enhances the stability and lipophilicity of this compound compared to its analogs, which may contribute to its superior biological activity .

Propriétés

IUPAC Name |

(E)-3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBNUQBZLJAMY-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)/C=C/C(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.